molecular formula C19H16N2O2S B5789649 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5789649
M. Wt: 336.4 g/mol
InChI Key: OJLRJOVIQBYWGM-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is an organic compound with a complex structure that includes both naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-hydroxy-5-methylphenyl isothiocyanate with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or naphthalene derivatives.

Scientific Research Applications

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
  • N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Uniqueness

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the naphthalene ring enhances its potential interactions with biological targets and may improve its efficacy as an enzyme inhibitor or antimicrobial agent .

Properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-9-10-17(22)16(11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLRJOVIQBYWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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